molecular formula C20H23N3O5 B2810897 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-59-0

1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2810897
CAS No.: 877640-59-0
M. Wt: 385.42
InChI Key: CBRXSFPKHGFDTB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea-based compound featuring a central urea (-NH-C(=O)-NH-) linkage. Its structure comprises two distinct aromatic systems:

  • Left arm: A 2,4-dimethoxyphenyl group, where methoxy substituents at the 2- and 4-positions influence electronic and steric properties.
  • Right arm: A 5-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group at the 1-position.

While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in enzyme modulation (e.g., glucokinase activation) or receptor targeting due to the urea scaffold’s prevalence in medicinal chemistry .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-15-6-4-14(5-7-15)23-12-13(10-19(23)24)21-20(25)22-17-9-8-16(27-2)11-18(17)28-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRXSFPKHGFDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage allows it to form hydrogen bonds with active sites, thereby inhibiting enzyme activity or modulating receptor function. The methoxy groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Data Table: Structural and Physical Comparisons

Compound Class Core Structure Key Substituents Notable Properties
Target Compound Urea 2,4-Dimethoxyphenyl; pyrrolidinone High potential for hydrogen bonding
Chalcone Derivatives (a15–a20) α,β-Unsaturated ketone Varied methoxy/benzyloxy groups Lower MP range (87–123°C); distinct MS
Pyridine Urea (compound 1) Urea + pyridine 3-Chloro-2-fluorophenoxy Glucokinase activation; HRMS data available
Ethoxy Analog (CAS 877640-52-3) Urea 4-Ethoxyphenyl Reduced polarity vs. target compound

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield?

Answer : The synthesis typically involves three key steps (Figure 1):

Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-amino acids) under acidic/basic conditions (e.g., HCl or KOH in ethanol) .

Methoxyphenyl group introduction : Electrophilic aromatic substitution (EAS) using methoxy-substituted aryl halides and catalysts like Pd/C .

Urea linkage : Reaction between an isocyanate (e.g., 2,4-dimethoxyphenyl isocyanate) and a pyrrolidinone-derived amine under anhydrous conditions (e.g., THF, 0–5°C) .
Critical factors :

  • Temperature : Higher temperatures (>50°C) risk pyrrolidinone ring decomposition.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance EAS efficiency but may complicate purification .
    Yield optimization : Multi-step yields range from 15–35%; recrystallization in ethanol improves purity (>95%) .

Structural and Analytical Characterization

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign methoxy groups (δ ~3.7–3.9 ppm for OCH₃), urea NH (δ ~8.5–9.5 ppm), and pyrrolidinone carbonyl (δ ~170–175 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolves connectivity between aryl and pyrrolidinone moieties .
  • Mass Spectrometry (MS) :
    • HRMS (ESI+) : Expected [M+H]⁺ for C₂₀H₂₃N₃O₅: 394.1712 (calculated), ±2 ppm deviation acceptable .
  • HPLC-PDA : Purity >95% with retention time consistency (C18 column, acetonitrile/water gradient) .

Biological Activity and Mechanism

Q. Q3. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how do structural modifications alter potency?

Answer :

  • Enzyme inhibition assays : Target kinases or proteases (e.g., COX-2, EGFR) using fluorescence-based substrates (e.g., FITC-casein for proteolytic activity) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values normalized to controls .
  • Structure-Activity Relationship (SAR) :
    • Methoxy groups : Increased lipophilicity (logP ~2.8) enhances membrane permeability but may reduce solubility .
    • Pyrrolidinone substitution : 5-Oxo group critical for hydrogen bonding with catalytic residues (e.g., in kinases) .

Advanced Experimental Design

Q. Q4. How can contradictory data on biological activity be resolved?

Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via HPLC .
  • Off-target effects : Employ orthogonal assays (e.g., thermal shift assays for target engagement) .

Computational and Comparative Studies

Q. Q5. What computational methods predict this compound’s binding modes, and how do analogs compare?

Answer :

  • Molecular docking (AutoDock Vina) : Dock into kinase ATP pockets (PDB: 1M17); prioritize poses with urea NH forming H-bonds to hinge region .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
  • Analog comparison :
    • 4-Methoxy vs. 4-ethoxy substitution : Ethoxy increases steric hindrance, reducing binding affinity by ~30% .
    • Pyrrolidinone vs. piperidinone : Pyrrolidinone’s smaller ring improves conformational flexibility, enhancing activity .

Stability and Degradation Pathways

Q. Q6. What are the dominant degradation pathways under physiological conditions, and how can stability be improved?

Answer :

  • Hydrolysis : Urea bond cleavage at pH <3 or >10 forms 2,4-dimethoxyaniline and pyrrolidinone-amine; monitor via LC-MS .
  • Oxidation : Methoxy groups oxidize to quinones under radical stress (e.g., H₂O₂); add antioxidants (e.g., BHT) in formulations .
  • Stabilization strategies :
    • Prodrug design : Mask urea as carbamate to resist hydrolysis .
    • Crystallization : Polymorph screening (e.g., Form I vs. II) improves thermal stability .

Data Reproducibility and Reporting

Q. Q7. What metadata should be reported to ensure reproducibility in synthesis and bioassays?

Answer :

  • Synthesis :
    • Exact molar ratios, solvent grades, and purification methods (e.g., column chromatography: silica gel 60, 230–400 mesh) .
    • Batch-specific impurities (e.g., residual Pd <10 ppm) .
  • Bioassays :
    • Cell passage number, serum type (e.g., FBS lot #), and assay temperature .
    • Negative/positive controls (e.g., DMSO vehicle, cisplatin for cytotoxicity) .

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